Trifluoro[(2-methylbenzimidazolyl)sulfonyl]methane
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Overview
Description
2-Methyl-1-((trifluoromethyl)sulfonyl)-1H-benzo[d]imidazole is a compound that features a trifluoromethylsulfonyl group attached to a benzimidazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is radical trifluoromethylation, which involves the use of radical intermediates to introduce the trifluoromethyl group . The reaction conditions often include the use of specific catalysts and solvents to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact methods can vary depending on the desired application and the scale of production.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-((trifluoromethyl)sulfonyl)-1H-benzo[d]imidazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups on the compound.
Substitution: The trifluoromethylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidized forms of the compound, while substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
2-Methyl-1-((trifluoromethyl)sulfonyl)-1H-benzo[d]imidazole has several scientific research applications, including:
Biology: It may be used in biological studies to investigate its effects on different biological systems.
Mechanism of Action
The mechanism of action of 2-Methyl-1-((trifluoromethyl)sulfonyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The trifluoromethylsulfonyl group plays a crucial role in its reactivity and interaction with other molecules. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-Methyl-1-((trifluoromethyl)sulfonyl)-1H-benzo[d]imidazole include:
Uniqueness
2-Methyl-1-((trifluoromethyl)sulfonyl)-1H-benzo[d]imidazole is unique due to its specific structure and the presence of the trifluoromethylsulfonyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C9H7F3N2O2S |
---|---|
Molecular Weight |
264.23 g/mol |
IUPAC Name |
2-methyl-1-(trifluoromethylsulfonyl)benzimidazole |
InChI |
InChI=1S/C9H7F3N2O2S/c1-6-13-7-4-2-3-5-8(7)14(6)17(15,16)9(10,11)12/h2-5H,1H3 |
InChI Key |
DPDGHZRSTPJNBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1S(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
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